Benzene, 1-hexadecyloxy)-4-methoxy-
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Overview
Description
Benzene, 1-hexadecyloxy)-4-methoxy-: is an organic compound with the molecular formula C23H40O2 and a molecular weight of 348.5625 g/mol . This compound is characterized by a benzene ring substituted with a hexadecyloxy group at the 1-position and a methoxy group at the 4-position. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-hexadecyloxy)-4-methoxy- typically involves the alkylation of 4-methoxyphenol with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-hexadecyloxy)-4-methoxy- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-hexadecyloxy)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzene ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-hexadecyloxy)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of Benzene, 1-hexadecyloxy)-4-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the hexadecyloxy group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Comparison: Benzene, 1-hexadecyloxy)-4-methoxy- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers. The presence of the methoxy group also enhances its reactivity in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
20743-99-1 |
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Molecular Formula |
C23H40O2 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
1-hexadecoxy-4-methoxybenzene |
InChI |
InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25-23-19-17-22(24-2)18-20-23/h17-20H,3-16,21H2,1-2H3 |
InChI Key |
ZRBCTBULZAOUQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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